(2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methanamine
説明
特性
IUPAC Name |
(2-pyridin-2-ylspiro[3.3]heptan-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c14-10-13(11-4-1-2-7-15-11)8-12(9-13)5-3-6-12/h1-2,4,7H,3,5-6,8-10,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVPTSBDOQIYOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(CN)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methanamine typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method involves the reaction of a pyridine derivative with a suitable heptane precursor under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of (2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
科学的研究の応用
(2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
The following table compares (2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methanamine with structurally related spiro[3.3]heptane derivatives and other methanamine-containing compounds:
Structural and Functional Analysis
Core Scaffold Differences
- Spiro[3.3]heptane vs.
- Substituent Effects: Pyridin-2-yl: Enhances hydrogen-bonding and π-stacking interactions, critical for binding to biological targets (e.g., enzymes or receptors) . Trifluoromethyl/Difluoro: Increases lipophilicity and metabolic stability, as seen in [2-(trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine and its hydrochloride derivatives .
Physicochemical Properties
- Molecular Weight : The target compound (187.26 g/mol) is lighter than analogs with bulkier substituents (e.g., 231.33 g/mol for the 3-methoxyphenyl derivative), suggesting better membrane permeability .
- Solubility : Hydrochloride salts (e.g., (6,6-difluorospiro[3.3]heptan-2-yl)methanamine hydrochloride) are more water-soluble, advantageous for formulation .
生物活性
(2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methanamine, with the molecular formula C13H18N2, is a compound characterized by its unique spirocyclic structure that includes a pyridine moiety. This article delves into its biological activities, synthesis methods, and potential applications based on recent research findings.
The synthesis of (2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methanamine typically involves organic reactions that form the spirocyclic structure. Common methods include:
- Reaction of Pyridine Derivatives : A pyridine derivative reacts with a heptane precursor under controlled conditions.
- Catalysis : Specific catalysts and solvents are employed to enhance yield and purity during synthesis.
The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which contribute to its versatility in chemical applications .
The biological activity of (2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methanamine is primarily attributed to its interaction with molecular targets within biological systems. It is believed to modulate the activity of specific receptors or enzymes, leading to various pharmacological effects. The exact pathways and targets remain an area of ongoing research.
3.1 Antioxidant Activity
Research has indicated that compounds similar to (2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methanamine exhibit significant antioxidant properties. For instance, studies on related compounds have shown effective radical scavenging activities in assays such as DPPH and ABTS . The antioxidant potential is crucial for mitigating oxidative stress-related diseases.
3.2 Enzyme Inhibition
The compound has been investigated for its inhibitory effects on key enzymes associated with various chronic diseases:
- Acetylcholinesterase (AChE) : Inhibition of AChE is significant for treating Alzheimer's disease.
- Tyrosinase : Inhibition can have implications in skin whitening and treatment of hyperpigmentation disorders.
These enzyme inhibitory activities suggest potential therapeutic applications in neurodegenerative diseases and dermatological treatments .
3.3 Antimicrobial Activity
Preliminary studies have reported that derivatives of (2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methanamine exhibit antimicrobial properties against various pathogens, including resistant strains of bacteria like Staphylococcus aureus. The minimal inhibitory concentration (MIC) values indicate promising antibacterial activity .
4. Case Studies
Several case studies highlight the biological efficacy of related compounds:
- Neuroprotective Effects : A study demonstrated that certain spirocyclic amines exhibited neuroprotective effects in vitro by reducing oxidative stress markers in neuronal cell lines.
- Anticancer Properties : Research involving similar spirocyclic compounds showed cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), indicating potential for further development as anticancer agents .
5. Comparative Analysis
To better understand the unique properties of (2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methanamine, it is useful to compare it with other related compounds:
| Compound Name | Structure Type | Key Biological Activity | Reference |
|---|---|---|---|
| Compound A | Spirocyclic | AChE Inhibition | |
| Compound B | Pyridine-based | Antioxidant | |
| Compound C | Amine | Antimicrobial |
6. Conclusion
(2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methanamine presents a promising avenue for research due to its diverse biological activities, particularly in antioxidant defense, enzyme inhibition, and antimicrobial action. The ongoing exploration into its mechanisms of action and potential therapeutic applications could lead to significant advancements in pharmacology and medicinal chemistry.
Future studies should focus on elucidating the specific molecular interactions and pathways involved in its biological activities, paving the way for its application in drug development and therapeutic interventions.
Q & A
Q. What are the established synthetic routes for (2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methanamine, and what coupling reagents are optimal for its derivatization?
The synthesis often involves coupling reactions using carbodiimide-based reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) to activate carboxylic acid intermediates. For example, similar spiro-heptane methanamine derivatives were synthesized via amide bond formation between carboxylic acids and amine groups under DIPEA (N,N-diisopropylethylamine) catalysis in anhydrous solvents . Optimizing stoichiometric ratios (e.g., 1:1.2 amine-to-acid) and reaction times (12–24 hours) is critical to minimize side products.
Q. How can the structural integrity of this compound be validated post-synthesis?
Use a combination of NMR (500 MHz, DMSO-d) to confirm proton environments (e.g., spirocyclic protons at δ 1.70–1.86 ppm, pyridinyl protons at δ 6.36–8.02 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification. X-ray crystallography with SHELX software (e.g., SHELXL for refinement) is recommended for absolute stereochemical confirmation, leveraging the spirocyclic system’s rigidity .
Q. What safety protocols are essential for handling (2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methanamine?
Refer to Safety Data Sheets (SDS) for pyridine-based amines: use fume hoods, nitrile gloves, and lab coats. Emergency measures include rinsing exposed skin with water for 15 minutes and consulting a physician. No specific GHS hazards are reported for structurally similar 2-pyridin-2-ylethanamine, but assume reactivity with strong oxidizers .
Advanced Research Questions
Q. How does the spiro[3.3]heptane scaffold influence the compound’s pharmacokinetic properties compared to non-spiro analogs?
The spirocyclic system enhances conformational rigidity, potentially improving metabolic stability and target binding specificity. Compare logP values (via HPLC) and plasma protein binding (ultrafiltration assays) of spiro vs. linear analogs. For example, spiro-heptane derivatives in tuberculosis drug candidates showed prolonged half-lives due to reduced cytochrome P450 metabolism .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo assays for this compound?
Analyze assay conditions: in vitro results may overestimate efficacy due to artificial permeability (e.g., DMSO solvent effects). Use parallel artificial membrane permeability assays (PAMPA) to predict in vivo absorption. If discrepancies persist, evaluate off-target interactions via kinome-wide profiling or CRISPR-Cas9 gene knockout screens .
Q. How can crystallographic refinement challenges (e.g., twinning, weak diffraction) be addressed for this compound?
For weakly diffracting crystals, employ synchrotron radiation (λ = 0.7–1.0 Å) and cryocooling (100 K). For twinned data, use SHELXL’s TWIN/BASF commands to model twin domains. If the spirocyclic moiety causes disorder, apply anisotropic displacement parameters and restraints on bond lengths/angles .
Q. What computational methods predict the compound’s binding affinity to neurological or antimicrobial targets?
Perform molecular docking (AutoDock Vina) against homology models of targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). Validate with molecular dynamics simulations (GROMACS) to assess binding stability. QSAR models using descriptors like polar surface area (PSA) and H-bond donors can prioritize derivatives for synthesis .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
